Chiral Purity and Enantiomeric Excess: (6S)-6-Methyl-2-piperazinone Hydrochloride vs. Racemic and (R)-Enantiomer Analogs
The (6S)-enantiomer of 6-methyl-2-piperazinone hydrochloride is supplied with defined stereochemical configuration at the C6 position. In contrast, racemic 6-methylpiperazin-2-one (CAS 323592-68-3 for free base racemate; CAS 1558-58-3 for unspecified stereochemistry) lacks stereochemical definition, while the (R)-enantiomer (CAS not specified for hydrochloride salt) represents the opposite absolute configuration. Chiral purity assays for enantiomeric piperazinones typically employ liquid chromatography with chiral stationary phases to determine percent abundance of the undesired enantiomer relative to total peak area [1]. High enantiomeric excess (ee) ensures that downstream chiral products maintain stereochemical integrity, as epimerization or racemization during subsequent synthetic steps can compromise biological activity .
| Evidence Dimension | Stereochemical definition |
|---|---|
| Target Compound Data | (6S)-6-methyl-2-piperazinone hydrochloride: defined (S) absolute configuration at C6; single enantiomer |
| Comparator Or Baseline | Racemic 6-methylpiperazin-2-one: 1:1 mixture of (S) and (R) enantiomers; (R)-6-methyl-2-piperazinone: opposite absolute configuration |
| Quantified Difference | Qualitative stereochemical distinction; typical chiral purity specifications for commercial chiral piperazinones range from 95% to 98% ee per vendor datasheets |
| Conditions | Stereochemical identity as specified by CAS registry assignment and vendor documentation |
Why This Matters
Procurement of the defined (S)-enantiomer eliminates the need for costly and time-consuming chiral resolution steps, ensuring reproducible stereochemical outcomes in asymmetric synthesis workflows.
- [1] Regis Technologies. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Regis Technologies Technical Note, 2020. View Source
